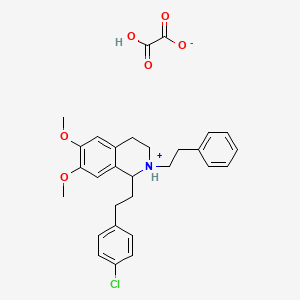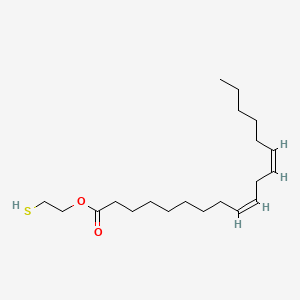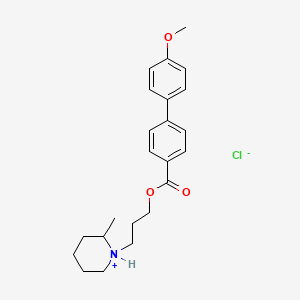
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a carbamate group, a phenylmethoxy group, and a 3-(1-methylethyl)phenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester typically involves the reaction of methyl carbamate with a phenylmethoxy thiol and a 3-(1-methylethyl)phenyl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various carbamate derivatives.
科学研究应用
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamate structure but lacks the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups.
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but with a 3-methylphenyl group instead of the 3-(1-methylethyl)phenyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but with a 1-methylethyl group instead of the phenylmethoxy group.
Uniqueness
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is unique due to the presence of both the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups
属性
CAS 编号 |
86627-72-7 |
|---|---|
分子式 |
C18H21NO3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) N-methyl-N-phenylmethoxysulfanylcarbamate |
InChI |
InChI=1S/C18H21NO3S/c1-14(2)16-10-7-11-17(12-16)22-18(20)19(3)23-21-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3 |
InChI 键 |
NFWRALIJQVLAGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
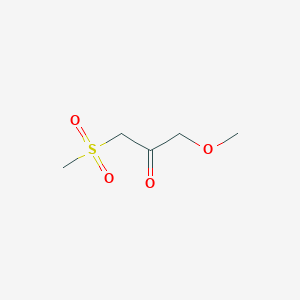
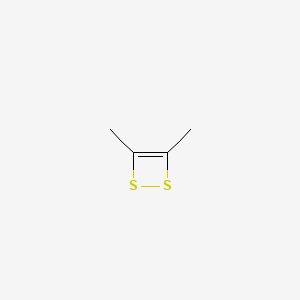
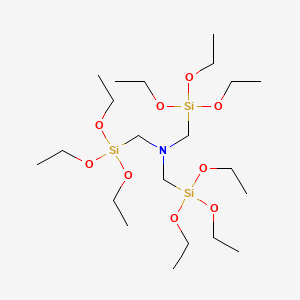
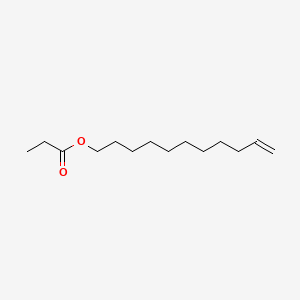
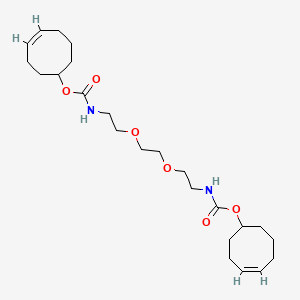
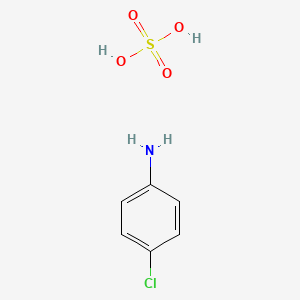
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
